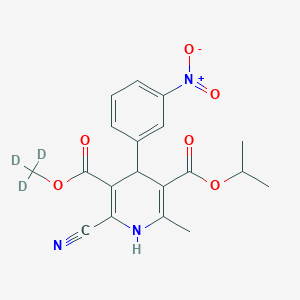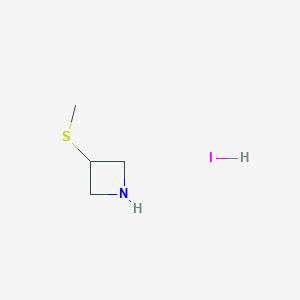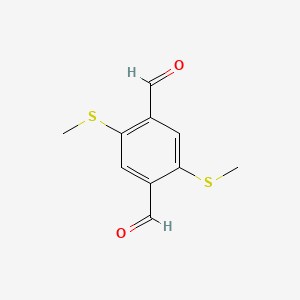
2,5-Bis(methylthio)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(methylthio)terephthalaldehyde is an organic compound with the molecular formula C10H10O2S2 It is a derivative of terephthalaldehyde, where two methylthio groups are attached to the 2 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(methylthio)terephthalaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dibromoterephthalaldehyde with sodium methanethiolate in dimethylformamide (DMF) at room temperature. The reaction mixture is then poured into a diluted hydrochloric acid solution and extracted with chloroform. The organic layer is washed, dried, and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylthio)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,5-Bis(methylthio)terephthalic acid.
Reduction: 2,5-Bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(methylthio)terephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2,5-Bis(methylthio)terephthalaldehyde involves its ability to interact with various molecular targets through its aldehyde and methylthio groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. In environmental applications, the thioether units on the compound’s structure enhance its adsorption capacity for heavy metal ions, making it effective in removing pollutants from water .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of methylthio groups.
2,5-Dibromoterephthalaldehyde: Precursor in the synthesis of 2,5-Bis(methylthio)terephthalaldehyde.
2,5-Dimethylterephthalaldehyde: Contains methyl groups instead of methylthio groups.
Uniqueness
This compound is unique due to the presence of methylthio groups, which impart distinct chemical reactivity and properties. These groups enhance its ability to form stable complexes with heavy metals, making it particularly useful in environmental applications for pollutant removal .
Properties
Molecular Formula |
C10H10O2S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2,5-bis(methylsulfanyl)terephthalaldehyde |
InChI |
InChI=1S/C10H10O2S2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 |
InChI Key |
FUPNEGLNSFQSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1C=O)SC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
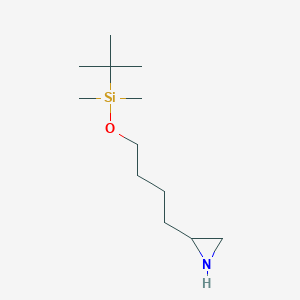
![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

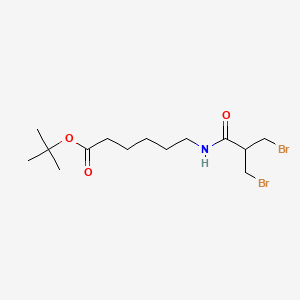

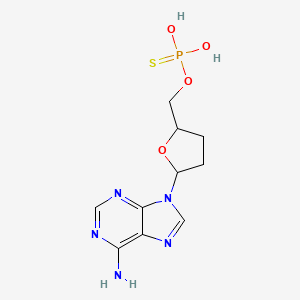


![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
